6|A,7|A-Epoxyasteriscunolide A

Description

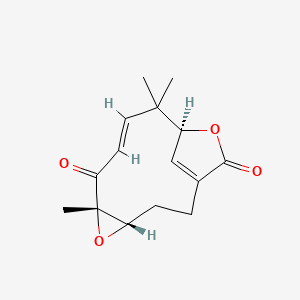

6β,7β-Epoxyasteriscunolide A is a sesquiterpenoid compound isolated from species within the Asteriscus genus, a group of plants in the Asteraceae family. Its molecular formula is C₁₅H₁₈O₄, with a molecular weight of 262.3 g/mol . Structurally, it features a bicyclic framework with an epoxy group bridging the 6β and 7β positions, a critical moiety contributing to its bioactivity.

Properties

Molecular Formula |

C15H18O4 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

(4S,6S,8E,11S)-6,10,10-trimethyl-5,12-dioxatricyclo[9.2.1.04,6]tetradeca-1(14),8-diene-7,13-dione |

InChI |

InChI=1S/C15H18O4/c1-14(2)7-6-10(16)15(3)11(19-15)5-4-9-8-12(14)18-13(9)17/h6-8,11-12H,4-5H2,1-3H3/b7-6+/t11-,12-,15+/m0/s1 |

InChI Key |

BACLGEOXUFGEJY-LCYRGTSKSA-N |

Isomeric SMILES |

C[C@@]12[C@@H](O1)CCC3=C[C@@H](C(/C=C/C2=O)(C)C)OC3=O |

Canonical SMILES |

CC1(C=CC(=O)C2(C(O2)CCC3=CC1OC3=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6|A,7|A-Epoxyasteriscunolide A involves several steps, starting from naturally occurring sesquiterpenes. The key steps include epoxidation and cyclization reactions. Specific reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Chemical Reactivity and Reaction Pathways

Epoxides like 6β,7β-Epoxyasteriscunolide A typically undergo ring-opening reactions under acidic, basic, or nucleophilic conditions. While specific reaction data for this compound is not explicitly provided in the sources, general epoxide chemistry can inform potential pathways:

Acid-Catalyzed Ring-Opening

Epoxides react with acids (e.g., H₃O⁺) to form carbocation intermediates, which can then interact with nucleophiles. For example:

Mechanism :

-

Protonation of the epoxide oxygen.

-

Formation of a carbocation intermediate.

Base-Catalyzed Ring-Opening

In basic conditions (e.g., OH⁻), epoxides undergo nucleophilic attack, leading to trans-diaxial ring-opening products. This mechanism is common in epoxide hydrolysis to form diols .

Nucleophilic Substitution

Epoxides can react with nucleophiles (e.g., amines, thiols) under acidic or basic conditions, depending on the reactivity of the nucleophile and the stability of intermediates .

Catalytic Epoxidation

-

Hydrogen peroxide (H₂O₂) : Used with acetic acid or chiral catalysts (e.g., cinchona alkaloids) for enantioselective epoxidation of alkenes .

-

Visible-light photocatalysis : Methods involving tetraphenylporphine (H₂TPP) or tetramethylguanidine (TMG) to generate epoxides from α,β-unsaturated carbonyl compounds .

Enantioselective Epoxidation

Cinchona alkaloid-derived catalysts enable stereoselective epoxidation of α,β-unsaturated carbonyls, which could be relevant for synthesizing chiral epoxides like 6β,7β-Epoxyasteriscunolide A .

Structural and Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈O₄ |

| Molecular Weight | 262.30 g/mol |

| SMILES | [H][C@]12C=C(C(O2)=O)CC[C@@H]3O[C@@]3(C(/C=C/C1(C)C)=O)C |

| TPSA (Topological Polar Surface Area) | 55.9 Ų |

| LogP (Octanol-Water Partition Coefficient) | 1.941 |

Challenges and Limitations

The provided sources lack direct experimental data on 6β,7β-Epoxyasteriscunolide A’s chemical reactions. Inferences are drawn from general epoxide chemistry and synthesis methods for similar compounds . Future research should focus on:

-

Mechanistic studies : Elucidating reaction pathways under specific conditions.

-

Toxicity and stability : Assessing reactivity in biological or environmental contexts.

-

Analytical characterization : Detailed NMR/MS data to confirm reaction intermediates and products.

Scientific Research Applications

6|A,7|A-Epoxyasteriscunolide A has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study sesquiterpenoid chemistry and to develop new synthetic methodologies.

Biology: The compound’s cytotoxic properties make it a valuable tool for studying cell biology and cancer research.

Medicine: Due to its activity against leukemia cell lines, it is being investigated as a potential anticancer agent.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6|A,7|A-Epoxyasteriscunolide A involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to induce apoptosis in cancer cells by disrupting cellular pathways and inhibiting key enzymes involved in cell survival . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of oxidative stress and mitochondrial dysfunction .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Asteriscunolide A

Molecular Formula : C₁₅H₁₈O₃

Molecular Weight : 246.3 g/mol

Structural Differences :

- Lacks the 6β,7β-epoxy group present in 6β,7β-Epoxyasteriscunolide A.

- Contains one fewer oxygen atom, leading to reduced molecular weight and altered polarity.

Bioactivity :

- Its bioactivity profile remains underexplored compared to its epoxy derivative .

Significance :

- The epoxy group in 6β,7β-Epoxyasteriscunolide A likely enhances its cytotoxicity by increasing molecular reactivity or improving target binding affinity.

Other Compounds from the Same Studies

7(8)-Dehydroschisandrol A

Class: Lignan Molecular Formula: Not fully specified (derived from Schizandra chinensis) .

6β-Hydroxystigmasta-4,22-dien-3-one

Class: Steroid Molecular Formula: Not fully specified (isolated from Hedychium coronarium) . Bioactivity: No cytotoxic activity reported; biological role remains uncharacterized .

Key Contrast :

- Unlike 6β,7β-Epoxyasteriscunolide A, these compounds belong to distinct chemical classes (lignans, steroids) and exhibit unrelated bioactivities, underscoring the uniqueness of sesquiterpenoids in cytotoxic applications.

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Epoxy Group Role: The epoxy moiety in 6β,7β-Epoxyasteriscunolide A is a critical pharmacophore warranting further mechanistic studies to elucidate its role in cytotoxicity.

- Asteriscunolide A: Requires comparative cytotoxicity assays to determine if the absence of the epoxy group correlates with reduced activity.

- Broader Sesquiterpenoid Context: Additional studies on related sesquiterpenoids from the Asteriscus genus could identify structure-activity relationships (SARs) for optimized drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.